Cas no 21414-42-6 (β-D-Glucopyranosyl abscisate)

β-D-Glucopyranosyl abscisate 化学的及び物理的性質
名前と識別子
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- (+)-abscisyl beta-D-glucopyranoside
- (+)-beta-D-glucopyranosyl abscisate
- ABA
- abscisic acid beta-D-glucopyranosyl ester
- Abscisyl beta-D-glucopyranoside
- β-D-Glucopyranosyl abscisate
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β-D-Glucopyranosyl abscisate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0094773-5mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 5mg |
$1800.0 | 2022-04-27 | ||
MedChemExpress | HY-111974-5mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 5mg |
¥18000 | 2021-07-08 | ||
TRC | A110125-1mg |
(S)-cis,trans-Abscisic Acid Glucosyl Ester |
21414-42-6 | 1mg |
$ 227.00 | 2023-09-09 | ||
TRC | A110125-10mg |
(S)-cis,trans-Abscisic Acid Glucosyl Ester |
21414-42-6 | 10mg |
$ 1777.00 | 2023-09-09 | ||
TRC | A110125-5mg |
(S)-cis,trans-Abscisic Acid Glucosyl Ester |
21414-42-6 | 5mg |
$ 1034.00 | 2023-09-09 | ||
MedChemExpress | HY-111974-1mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98.26% | 1mg |
¥2000 | 2024-07-28 | |
Ambeed | A1365247-5mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98% | 5mg |
$920.0 | 2024-07-28 | |
MedChemExpress | HY-111974-1mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 1mg |
¥6800 | 2021-07-08 | ||
Ambeed | A1365247-10mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98% | 10mg |
$1500.0 | 2024-07-28 | |
1PlusChem | 1P01NLPZ-1mg |
β-D-Glucopyranosyl abscisate |
21414-42-6 | 98% | 1mg |
$1037.00 | 2023-12-19 |
β-D-Glucopyranosyl abscisate 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
β-D-Glucopyranosyl abscisateに関する追加情報
Professional Introduction to Compound with CAS No. 21414-42-6 and Product Name: (+)-Abscisyl Beta-D-Glucopyranoside
The compound with the CAS number 21414-42-6 and the product name (+)-Abscisyl Beta-D-Glucopyranoside represents a significant advancement in the field of chemobiology and pharmaceutical research. This glycoside derivative has garnered considerable attention due to its unique structural properties and its potential applications in various biological processes. The compound is characterized by its (+)-abscisyl moiety, which is a key pharmacophore that contributes to its biological activity. The Beta-D-glucopyranoside moiety further enhances its molecular complexity, making it a subject of intense study in medicinal chemistry.
Recent research has highlighted the multifaceted roles of (+)-Abscisyl Beta-D-Glucopyranoside in modulating cellular signaling pathways. Studies have demonstrated its ability to interact with specific enzymes and receptors, thereby influencing metabolic processes and stress responses. One of the most intriguing aspects of this compound is its potential as an antioxidant and anti-inflammatory agent. The presence of the (+)-abscisyl group imparts strong radical-scavenging capabilities, which are crucial in neutralizing reactive oxygen species (ROS) that contribute to oxidative stress.
In the realm of drug development, (+)-Abscisyl Beta-D-Glucopyranoside has shown promise in preclinical studies as a lead compound for therapeutic agents targeting chronic diseases. Its structural similarity to natural phytohormones suggests that it may be able to mimic or enhance the effects of these hormones in vivo. This has opened up new avenues for treating conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders. The Beta-D-glucopyranoside moiety also plays a critical role in determining the compound's solubility and bioavailability, which are essential factors in drug formulation.
The synthesis of (+)-Abscisyl Beta-D-Glucopyranoside presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including enzymatic glycosylation and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods not only ensure the structural integrity of the compound but also enhance its pharmacological efficacy. Recent breakthroughs in synthetic chemistry have enabled the production of large-scale quantities of this compound, making it more accessible for further research and commercial applications.
One of the most exciting developments in the study of (+)-Abscisyl Beta-D-Glucopyranoside is its potential role in cancer therapy. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and death. The ability to selectively target cancer cells without harming healthy tissues makes this compound an attractive candidate for developing novel anticancer drugs. Additionally, its ability to enhance immune responses suggests that it may be useful in combination therapies with existing immunotherapeutic agents.
The pharmacokinetic profile of (+)-Abscisyl Beta-D-Glucopyranoside is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to study its metabolic pathways. These studies have provided valuable insights into how the body processes this compound and have helped identify potential metabolites that could influence its biological activity.
In conclusion, (+)-Abscisyl Beta-D-Glucopyranoside (CAS No. 21414-42-6) represents a promising candidate for various therapeutic applications due to its unique structural features and biological activities. Its potential as an antioxidant, anti-inflammatory agent, and anticancer drug makes it a subject of great interest in the pharmaceutical industry. Ongoing research continues to uncover new aspects of its pharmacology and mechanisms of action, paving the way for innovative treatments for a wide range of diseases.
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